molecular formula C7H12N2O B11956113 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone CAS No. 98336-79-9

5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone

Cat. No.: B11956113
CAS No.: 98336-79-9
M. Wt: 140.18 g/mol
InChI Key: GUVOEDHJAAMGBB-UHFFFAOYSA-N
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Description

5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone is an organic compound belonging to the pyrimidinone family This compound is characterized by its unique structure, which includes a pyrimidinone ring with three methyl groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone can be achieved through several methods. One common approach involves the reaction of N-(1,3-diphenyl-3-oxobutyl)chloracetamide with appropriate reagents to yield the desired pyrimidinone compound . The reaction conditions typically include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrimidinone ring.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups into the molecule.

Scientific Research Applications

5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dihydro-4,6,6-trimethyl-2H-pyran-2-one
  • 5,6-Dihydro-4,6,6-trimethyl-2H-pyridinone

Uniqueness

5,6-Dihydro-4,6,6-trimethyl-2(1H)-pyrimidinone is unique due to its specific structure and the presence of three methyl groups on the pyrimidinone ring. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

98336-79-9

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

4,6,6-trimethyl-1,5-dihydropyrimidin-2-one

InChI

InChI=1S/C7H12N2O/c1-5-4-7(2,3)9-6(10)8-5/h4H2,1-3H3,(H,9,10)

InChI Key

GUVOEDHJAAMGBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=O)NC(C1)(C)C

Origin of Product

United States

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